![molecular formula C5H11NS B1376764 [1-(Methylsulfanyl)cyclopropyl]methanamine CAS No. 1485140-23-5](/img/structure/B1376764.png)
[1-(Methylsulfanyl)cyclopropyl]methanamine
Overview
Description
- The cyclopropyl intermediate can be treated with a methylsulfanyl donor such as methylthiol or dimethyl disulfide.
- Catalysts like Lewis acids (e.g., aluminum chloride) may be used to facilitate the reaction.
Amination:
- The final step involves the introduction of the amine group, which can be achieved through nucleophilic substitution using ammonia or an amine source.
- Reaction conditions may include the use of a polar solvent like ethanol and elevated temperatures.
Industrial Production Methods: Industrial production of [1-(Methylsulfanyl)cyclopropyl]methanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methylsulfanyl)cyclopropyl]methanamine can be achieved through several methods
-
Cyclopropanation:
- Starting with an alkene, a cyclopropyl ring can be formed using reagents such as diazomethane or Simmons-Smith reagent (iodomethylzinc iodide).
- Reaction conditions typically involve the use of a solvent like dichloromethane at low temperatures.
Chemical Reactions Analysis
Types of Reactions: [1-(Methylsulfanyl)cyclopropyl]methanamine can undergo various chemical reactions, including:
-
Oxidation:
- The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reaction conditions typically involve mild temperatures and an appropriate solvent like acetonitrile.
-
Reduction:
- The compound can be reduced to remove the methylsulfanyl group or to modify the amine group.
- Common reducing agents include lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: De-methylsulfanylated amines.
Substitution Products: Alkylated or acylated amines.
Scientific Research Applications
[1-(Methylsulfanyl)cyclopropyl]methanamine has several scientific research applications, including:
-
Medicinal Chemistry:
- The compound can serve as a building block for the synthesis of pharmaceutical agents.
- Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties.
-
Organic Synthesis:
- It can be used as an intermediate in the synthesis of more complex organic molecules.
- The compound’s reactivity allows for the introduction of various functional groups.
-
Biological Studies:
- Researchers may use the compound to study the effects of cyclopropyl and methylsulfanyl groups on biological activity.
- It can be used in structure-activity relationship (SAR) studies to optimize drug candidates.
-
Industrial Applications:
- The compound may find use in the development of specialty chemicals and materials.
- Its reactivity can be harnessed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(Methylsulfanyl)cyclopropyl]methanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The cyclopropyl ring can impart rigidity to the molecule, influencing its binding affinity and selectivity. The methylsulfanyl group may participate in hydrogen bonding or hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
[1-(Methylsulfanyl)cyclopropyl]methanamine can be compared with other cyclopropyl-containing amines and methylsulfanyl-substituted compounds. Similar compounds include:
-
Cyclopropylamine:
- Lacks the methylsulfanyl group.
- Used as a building block in organic synthesis.
-
Methylsulfanylalkylamines:
- Contain a methylsulfanyl group but lack the cyclopropyl ring.
- Used in medicinal chemistry and as intermediates in organic synthesis.
Uniqueness:
- The combination of a cyclopropyl ring and a methylsulfanyl group in this compound imparts unique structural and reactivity properties.
- This dual substitution pattern can influence the compound’s chemical behavior and biological activity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
(1-methylsulfanylcyclopropyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS/c1-7-5(4-6)2-3-5/h2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGSNZZIPYLUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1376681.png)
![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)

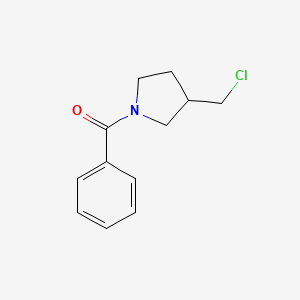
![6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1376687.png)
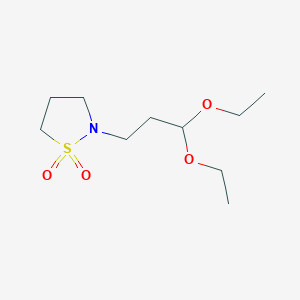

![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)
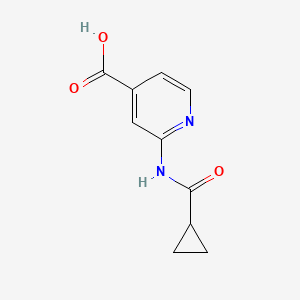
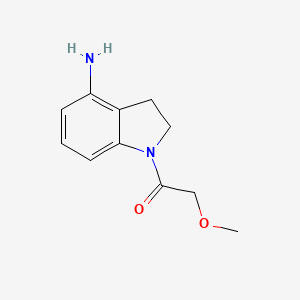
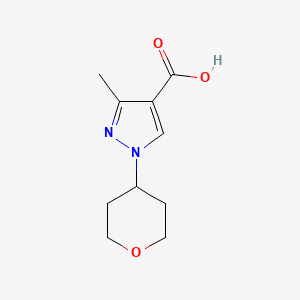

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

